1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound characterized by its unique structural features, which include a pyrazole ring substituted with sec-butyl, propoxymethyl, and sulfonyl chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: Starting with a suitable diketone or β-keto ester, the pyrazole ring is formed through a cyclization reaction with hydrazine or its derivatives.
Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via alkylation reactions using sec-butyl halides in the presence of a strong base.
Attachment of the Propoxymethyl Group: This step involves the reaction of the pyrazole derivative with propoxymethyl halides under basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity while minimizing human error.
Chemical Reactions Analysis
Types of Reactions: 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: The pyrazole ring and its substituents can participate in oxidation and reduction reactions, altering the electronic properties and reactivity of the compound.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Aqueous base or acid.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Agrochemicals: The compound can be used to develop new herbicides or pesticides due to its ability to interfere with specific biochemical pathways in plants and pests.
Materials Science: It can be utilized in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride depends on its application:
Biological Targets: In medicinal chemistry, it may inhibit specific enzymes or receptors by binding to their active sites, thereby blocking their normal function.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation, depending on its molecular interactions.
Comparison with Similar Compounds
- 1-sec-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
- 1-sec-butyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- 1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride
Comparison: 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the propoxymethyl group, which can influence its solubility, reactivity, and biological activity compared to its analogs with different alkoxy substituents. This structural variation can lead to differences in how the compound interacts with biological targets or participates in chemical reactions, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-butan-2-yl-5-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-4-6-17-8-10-11(18(12,15)16)7-13-14(10)9(3)5-2/h7,9H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPDVWVDXNYGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1C(C)CC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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